molecular formula C9H8N2O B1421272 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 933752-89-7

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1421272
CAS No.: 933752-89-7
M. Wt: 160.17 g/mol
InChI Key: DFECGQLPNSSUAQ-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The compound features a fused bicyclic structure, which contributes to its stability and reactivity.

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is an analogue of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of these compounds are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) .

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets, leading to changes in the function of the target proteins . This interaction can result in the inhibition of the target proteins, disrupting the normal functioning of the bacterial cells, and leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the function of the target proteins. These proteins are involved in the prenylation process, a modification that is crucial for the proper localization and function of several proteins. By inhibiting these prenyl transferases, the compound disrupts the normal functioning of these proteins, affecting the biochemical pathways they are involved in .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .

Result of Action

The result of the action of this compound is the inhibition of the target proteins, leading to the disruption of the normal functioning of the bacterial cells. This can result in the death of the bacteria, thereby exhibiting its anti-tuberculosis activity .

Action Environment

The action of this compound can be influenced by various environmental factors. Factors such as temperature, pH, and the presence of other substances can affect the stability, efficacy, and action of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, or electrophiles like alkyl halides and acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural properties enhance biological activity, making it a key player in the development of anti-cancer agents. For instance, derivatives of 6-methylimidazo[1,2-a]pyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Research has demonstrated that certain derivatives exhibit cytotoxic effects with IC50 values below 150 μM against human cervical carcinoma cells (HeLa) and other cancer types .

Case Study: Cytotoxicity Assay

  • Objective : Evaluate the cytotoxic effects of 6-substituted imidazo[1,2-a]pyridine derivatives.
  • Method : Human cervical carcinoma HeLa cells were treated with varying concentrations of compounds.
  • Results : Half of the tested compounds showed high cytotoxicity (IC50 < 150 μM), indicating their potential as anti-cancer agents .

Biochemical Research

In biochemical studies, 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is utilized to explore enzyme inhibition and receptor binding. These investigations help elucidate disease mechanisms and identify therapeutic targets. The compound's ability to interact with various biological receptors makes it a valuable tool in drug discovery.

Example Applications :

  • Enzyme Inhibition : Compounds derived from this scaffold have been studied for their ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Research has shown that these compounds can act as agonists or antagonists at GABA A and benzodiazepine receptors, contributing to their therapeutic potential .

Material Science

The compound is also explored for its potential applications in material science, particularly in developing novel materials like polymers and coatings. These materials are characterized by improved chemical resistance and durability due to the incorporation of the imidazo[1,2-a]pyridine structure.

Research Insights :

  • Studies indicate that incorporating imidazo[1,2-a]pyridine derivatives into polymer matrices can enhance their mechanical properties and thermal stability .

Analytical Chemistry

In analytical chemistry, this compound acts as a reference standard for detecting and quantifying related compounds in complex mixtures. Its well-defined chemical structure allows for accurate identification using various analytical techniques such as HPLC and mass spectrometry .

Data Summary Table

Application FieldKey FindingsExamples of Use
Pharmaceutical DevelopmentAnti-cancer activity; cytotoxicity against HeLa cells (IC50 < 150 μM)Synthesis of anti-cancer agents
Biochemical ResearchEnzyme inhibition; receptor binding studiesDrug discovery targeting specific disease pathways
Material ScienceEnhanced mechanical properties when used in polymersDevelopment of durable coatings
Analytical ChemistryReference standard for detection; aids in quantificationHPLC and mass spectrometry applications

Comparison with Similar Compounds

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different properties and activities, highlighting the uniqueness of this compound in specific contexts.

Biological Activity

6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse applications in medicinal chemistry due to its unique structural properties. The compound features a fused bicyclic structure that contributes to its stability and reactivity, making it a subject of interest in various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity . It has been shown to inhibit the growth of various bacterial strains, particularly those associated with tuberculosis. The compound's mechanism of action involves the inhibition of target proteins crucial for bacterial survival, leading to cell death and disruption of normal cellular functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated its effectiveness against colon cancer cell lines, such as HT-29 and Caco-2. The biological activity in these studies is characterized by the induction of apoptosis through mitochondrial pathways, including the release of cytochrome c and activation of caspases .

Summary of Biological Activities

Activity Type Target Organisms/Cells Mechanism Key Findings
AntibacterialMycobacterium tuberculosisProtein inhibitionEffective against drug-resistant strains with MIC values ≤ 1 μM .
AnticancerColon cancer (HT-29, Caco-2)Apoptosis inductionInitiates apoptosis via mitochondrial pathways; low toxicity to normal cells .

Case Study 1: Antituberculosis Activity

A study evaluated the in vitro activity of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that this compound had a minimum inhibitory concentration (MIC) of approximately 1.07 µM against the H37Rv strain, showcasing its potential as an effective anti-TB agent. The selectivity profile was favorable, with minimal impact on non-target mycobacterial strains .

Case Study 2: Colon Cancer Cell Lines

In another investigation focused on colon cancer treatment, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and tested them against HT-29 and Caco-2 cell lines. Treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 10 µM. The study concluded that the compound effectively triggers apoptotic pathways without significant toxicity to normal white blood cells .

The biological activity of this compound can be attributed to its interaction with specific proteins involved in critical biochemical pathways:

  • Protein Inhibition : The compound inhibits prenyl transferases that are essential for protein localization and function.
  • Apoptosis Induction : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

These mechanisms contribute to both its antibacterial and anticancer effects.

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFECGQLPNSSUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674518
Record name 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-89-7
Record name 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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